

Spectroscopic Profile of 5-isopropyl-1H-pyrazol-3-amine: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-isopropyl-1H-pyrazol-3-amine

Cat. No.: B1350118

[Get Quote](#)

For Immediate Release

This technical guide provides a detailed analysis of the spectroscopic characteristics of **5-isopropyl-1H-pyrazol-3-amine**. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. While experimental data for this specific molecule is not readily available in public literature, this guide offers a comprehensive predicted spectroscopic profile based on established principles and data from analogous compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **5-isopropyl-1H-pyrazol-3-amine**. These predictions are derived from the analysis of structurally related pyrazole derivatives and general spectroscopic principles.

Table 1: Predicted ^1H NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Notes
~1.2	Doublet	6H	-CH(CH ₃) ₂	
~3.0	Septet	1H	-CH(CH ₃) ₂	
~5.4	Singlet	1H	C4-H	The chemical shift of the pyrazole ring proton can vary depending on the solvent.
~4.5 - 5.5	Broad Singlet	2H	-NH ₂	This signal is often broad and its chemical shift is concentration and solvent dependent. It may exchange with D ₂ O.
~9.0 - 11.0	Broad Singlet	1H	NH	This signal is characteristic of the pyrazole ring NH and is typically broad. It will also exchange with D ₂ O.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Assignment	Notes
~22	-CH(CH ₃) ₂	
~28	-CH(CH ₃) ₂	
~95	C4	
~150	C5	The carbon bearing the isopropyl group.
~155	C3	The carbon bearing the amine group.

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3200	Medium-Strong, Broad	N-H stretching (NH ₂ and ring NH)
2960 - 2870	Medium	C-H stretching (isopropyl)
~1640	Medium	N-H bending (scissoring)
~1580	Medium	C=N stretching (pyrazole ring)
~1470	Medium	C-H bending (isopropyl)
~1100	Medium	C-N stretching

Table 4: Predicted Mass Spectrometry Data

m/z	Interpretation
125	[M] ⁺ (Molecular Ion)
110	[M-CH ₃] ⁺
83	[M-C ₃ H ₆] ⁺

Experimental Protocols

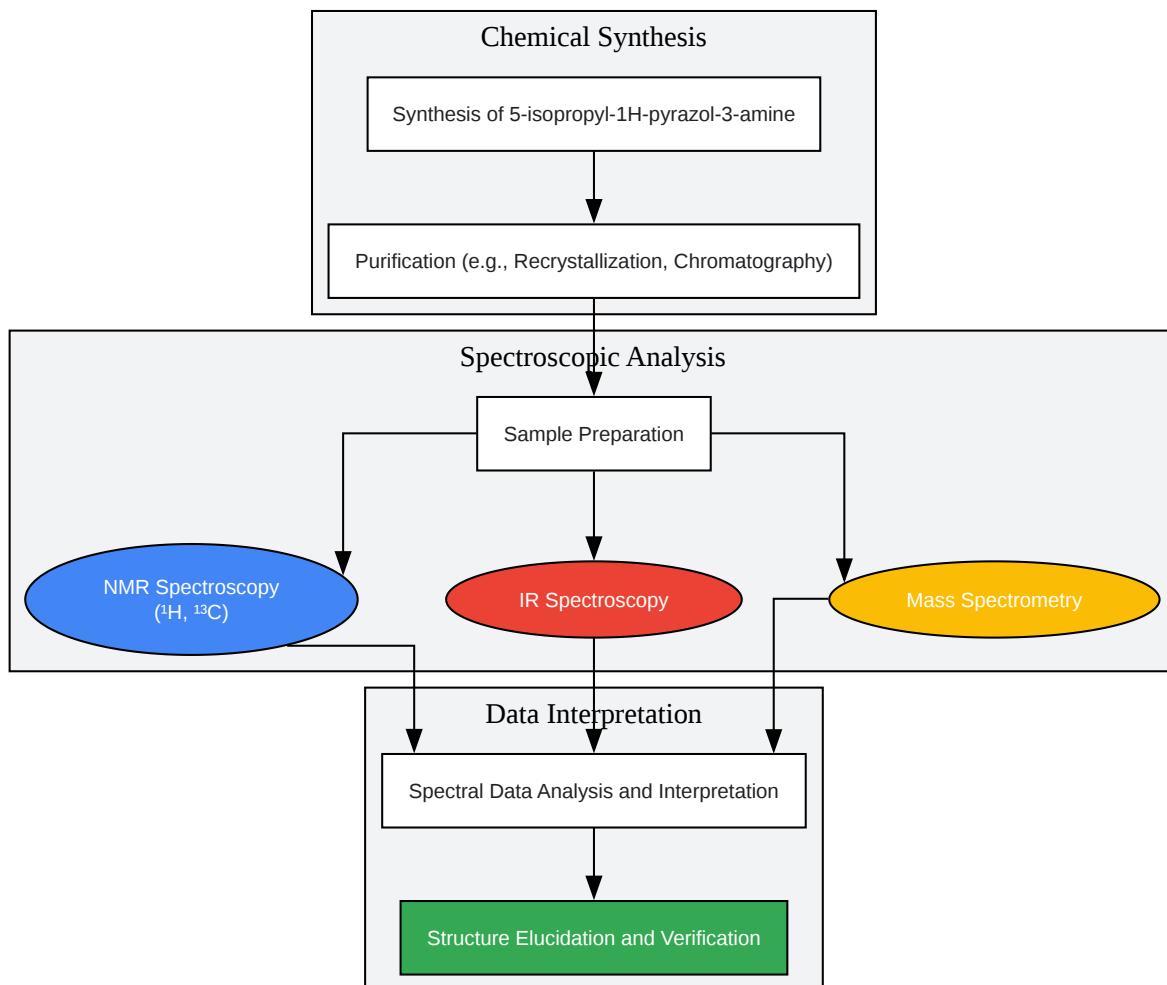
The following are generalized experimental methodologies for obtaining the spectroscopic data outlined above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
- Sample Preparation: Approximately 5-10 mg of **5-isopropyl-1H-pyrazol-3-amine** is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a 5 mm NMR tube.
- ¹H NMR Acquisition: A standard one-pulse sequence is used. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
- ¹³C NMR Acquisition: A proton-decoupled pulse sequence (e.g., zgpg30) is typically used. A wider spectral width (e.g., 220 ppm) is required. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are necessary.

Infrared (IR) Spectroscopy

- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer, often equipped with an attenuated total reflectance (ATR) accessory.
- Sample Preparation: For ATR-FTIR, a small amount of the solid sample is placed directly onto the ATR crystal. For transmission IR, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
- Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the empty ATR crystal or a blank KBr pellet is recorded and subtracted from the sample spectrum.


Mass Spectrometry (MS)

- Instrumentation: A mass spectrometer, such as one utilizing electron ionization (EI) or electrospray ionization (ESI).

- Sample Introduction: The sample can be introduced directly via a solids probe or, if coupled to a gas or liquid chromatograph, as an eluent from the column.
- Ionization: For EI-MS, a standard electron energy of 70 eV is used to induce fragmentation. For ESI-MS, the sample is dissolved in a suitable solvent and introduced into the ion source.
- Data Acquisition: The mass analyzer scans a range of mass-to-charge ratios (m/z) to detect the molecular ion and any fragment ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **5-isopropyl-1H-pyrazol-3-amine**.

[Click to download full resolution via product page](#)

General workflow for the synthesis and spectroscopic characterization of a chemical compound.

- To cite this document: BenchChem. [Spectroscopic Profile of 5-isopropyl-1H-pyrazol-3-amine: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1350118#spectroscopic-data-of-5-isopropyl-1h-pyrazol-3-amine-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com